5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid features a 1,2,3-triazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a carboxymethyl group. Position 4 contains an additional carboxylic acid moiety. Its structural features suggest applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) and coordination polymers .
Properties
IUPAC Name |
5-(carboxymethyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O4/c13-12(14,15)6-2-1-3-7(4-6)18-8(5-9(19)20)10(11(21)22)16-17-18/h1-4H,5H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRCMSLXSSBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Carboxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 400080-07-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.
- Molecular Formula : C12H8F3N3O4
- Molecular Weight : 315.20 g/mol
- Density : 1.63 g/cm³
- Boiling Point : Predicted at 531.3 ± 60.0 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Key Findings :
- A study demonstrated that derivatives of triazole exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Some compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- For instance, a related triazole compound exhibited an IC50 of 1.1 μM against MCF-7 cells, indicating its strong potential as an anticancer agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess activity against various bacterial strains.
Research Insights :
- In vitro studies have indicated that certain triazole derivatives demonstrate effective inhibition against Escherichia coli and Staphylococcus aureus, common pathogens responsible for infections .
- The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial potency, making it a target for further optimization .
Data Summary
Case Studies
Several case studies have documented the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. The study found that specific modifications led to enhanced activity against multiple cancer cell lines.
- Comparative Analysis : A comparative study highlighted that certain derivatives were more effective than established drugs like doxorubicin, showcasing the potential for developing new therapeutic agents based on this scaffold .
Comparison with Similar Compounds
Research Findings and Data
Key Studies on Analogous Compounds
Antitumor Derivatives :
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid shows GP = 68.09% against NCI-H522 cells, highlighting the importance of trifluoromethyl groups in bioactivity .
Coordination Polymers :
- Triazole-carboxylic acids are used in porous coordination polymers for gas storage and separation. The target compound’s rigid structure may improve framework stability .
Synthetic Utility :
Comparative Efficacy Table
| Compound | Antitumor Activity (GP%) | Solubility (mg/mL) | logP | Metal-Binding Capacity |
|---|---|---|---|---|
| Target Compound | Not reported | High (estimated) | ~1.2 | High (dual -COOH) |
| 1-(4-Chlorophenyl)-5-(trifluoromethyl) | 68.09 (NCI-H522) | Moderate | ~2.5 | Moderate |
| 5-Methyl-1-phenyl | N/A | Low | ~2.8 | Low |
| 5-(Carboxymethyl)-1-(4-chlorophenyl) | Not reported | High | ~0.8 | High |
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization ensures high purity.
- Intermediate characterization by / NMR and LC-MS is critical to confirm regioselectivity .
How is the crystal structure of this compound determined, and what software is recommended?
Basic
Methodology :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a solvent (e.g., DMSO/EtOH).
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography. It handles intensity data, space group determination, and anisotropic displacement parameters .
- Key Parameters :
- Resolution: <1.0 Å for high-confidence refinement.
- R-factor: <0.05 indicates excellent agreement between observed and calculated data .
Q. Example Data (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P |
| R-factor | 0.039 |
| C-C Bond Length | 1.52 Å ± 0.003 |
How does the trifluoromethyl group influence electronic properties and reactivity?
Advanced
Methodological Analysis :
- Spectroscopic Techniques : NMR reveals electron-withdrawing effects (δ ~ -60 ppm for CF₃), altering reaction kinetics in nucleophilic substitutions .
- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) show:
- Impact on Bioactivity : The CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
How can tautomeric equilibria in solution be resolved experimentally?
Advanced
Approaches :
- Dynamic NMR : Low-temperature NMR (e.g., 213 K in DMSO-d₆) slows tautomer interconversion, revealing distinct peaks for cyclic (6-hydroxy-1,6-dihydro-4H-furotriazolone) and open-chain forms .
- pH-Dependent Studies : Varying pH shifts equilibrium; the cyclic form dominates in acidic conditions (e.g., 80% at pH 3) .
- Computational Validation : MD simulations (e.g., AMBER) predict energy barriers between tautomers .
How to address contradictions between computational and experimental structural data?
Advanced
Case Study : If DFT-predicted bond angles deviate from SCXRD
Re-examine Computational Parameters : Ensure basis sets (e.g., 6-311++G**) and solvent models (e.g., PCM for DMSO) match experimental conditions .
Check Crystal Packing Effects : Intermolecular H-bonds or π-stacking in the crystal may distort geometry vs. gas-phase calculations .
Cross-Validate with Spectroscopy : Compare IR/Raman vibrational modes to confirm functional group conformations .
What strategies improve solubility for in vitro assays without altering bioactivity?
Advanced
Methods :
- Salt Formation : React with sodium/potassium hydroxide to generate carboxylate salts (e.g., 2 mg/mL solubility in PBS vs. 0.1 mg/mL for free acid) .
- Co-Solvent Systems : Use DMSO/water mixtures (<5% DMSO to avoid cytotoxicity) .
- Prodrug Approach : Temporarily esterify the carboxylic acid (e.g., methyl ester), which hydrolyzes in physiological conditions .
How to design a structure-activity relationship (SAR) study for this compound?
Advanced
Experimental Design :
Analog Synthesis : Modify substituents (e.g., replace CF₃ with Cl, vary carboxymethyl chain length) .
Bioactivity Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence polarization.
- Cellular Uptake : Use radiolabeled -analogs to quantify permeability .
Data Analysis :
- 3D-QSAR models (e.g., CoMFA) correlate substituent properties (Hammett σ, LogP) with activity .
Q. Example SAR Table :
| Derivative | R Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent Compound | CF₃, COOH | 0.12 | 1.8 |
| Analog 1 | Cl, COOH | 1.4 | 2.1 |
| Analog 2 | CF₃, COOCH₃ | 0.09 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
